molecular formula C25H27N5O2 B2994511 1,7-dimethyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877618-03-6

1,7-dimethyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2994511
CAS RN: 877618-03-6
M. Wt: 429.524
InChI Key: GXYNKYBFOSNTRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-dimethyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H27N5O2 and its molecular weight is 429.524. The purity is usually 95%.
BenchChem offers high-quality 1,7-dimethyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7-dimethyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Research on Related Compounds

  • Interactions in Methylxanthines
    A study on methylxanthines, including caffeine, theophylline, and theobromine, highlighted their therapeutic potential and investigated their solid-state interactions. The research utilized nuclear magnetic resonance and nuclear quadrupole resonance to study these interactions, revealing differences in biological activity related to their methylation pattern. This study contributes to understanding the recognition and binding processes of methylxanthines to biological targets, which could be relevant for compounds with similar purine structures (Latosińska et al., 2014).

  • Adenosine Receptors Binding
    Another study focused on pyrimido- and tetrahydropyrazino[2,1-f]purinediones, examining their affinity for adenosine receptors. This research could provide insights into the pharmacological potential of similar purine derivatives in modulating adenosine receptor activity, which is crucial for various physiological processes (Szymańska et al., 2016).

  • Structural and Functional Analysis
    Research on coumarin-purine hybrids showed antioxidant activity and DNA cleavage potential. These findings underline the importance of structural diversity in purine derivatives for developing compounds with desirable biological activities (Mangasuli et al., 2019).

  • Neuropharmacological Properties
    A study on 8-aminoalkyl derivatives of purine-2,6-dione explored their affinity for serotonin receptors and potential psychotropic activity. This research highlights the therapeutic potential of purine derivatives in treating neuropsychiatric conditions (Chłoń-Rzepa et al., 2013).

properties

IUPAC Name

1,7-dimethyl-9-(2-methylphenyl)-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2/c1-17-15-29(20-12-8-7-9-18(20)2)24-26-22-21(30(24)16-17)23(31)28(25(32)27(22)3)14-13-19-10-5-4-6-11-19/h4-12,17H,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYNKYBFOSNTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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